4-Chloro-2-ethylphenol

Lipophilicity LogP Druglikeness

Regioisomeric purity is critical: 4-chloro-2-ethyl substitution delivers unique electronic effects (para-EWG, ortho-EDG) distinct from 2-chloro-4-ethyl or non-chlorinated analogs. Avoid yield loss or bioactivity shifts. - **Validated scaffold:** Literature-backed 4-chloro-2-alkylphenol pharmacophore for biocides & anti-biofilm agents - **Efficient synthesis:** Para-selective chlorination enables scale-up with high atom economy - **Greener profile:** XLogP3 2.8 (vs 3.0 for 2-chloro isomer) - lower bioaccumulation potential for REACH/EPA considerations

Molecular Formula C8H9ClO
Molecular Weight 156.61 g/mol
CAS No. 18979-90-3
Cat. No. B3049005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-ethylphenol
CAS18979-90-3
Molecular FormulaC8H9ClO
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)O)Cl
InChIInChI=1S/C8H9ClO/c1-2-6-5-7(9)3-4-8(6)10/h3-5,10H,2H2,1H3
InChIKeyQNQRRCHRJHMSLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-ethylphenol: Regioisomerically Defined Chlorophenol Building Block


4-Chloro-2-ethylphenol (C₈H₉ClO, MW 156.61 g/mol) is a chlorinated monophenol distinguished by a chlorine substituent at the para‑position and an ethyl group at the ortho‑position relative to the hydroxyl group [1]. This specific substitution pattern places the compound within a class of halogenated alkylphenols that are widely employed as intermediates for pharmaceuticals, agrochemicals, and specialty materials, as well as being investigated for intrinsic antimicrobial functionality [2]. The regioisomeric identity—para‑chloro, ortho‑ethyl—is the critical determinant of its physicochemical properties, reactivity, and biological activity profile, which cannot be assumed identical to those of its positional isomers.

Regioisomer identitypara-Chloro, ortho-ethyl orientation determines reactivity and biological profile
Synthetic intermediateMay support pharmaceutical, agrochemical, and specialty material building block synthesis
Antimicrobial researchScaffold aligns with a reported 4-chloro-2-alkylphenol antimicrobial pharmacophore class

Why Regioisomer Identity Is Critical for 4-Chloro-2-ethylphenol


Even among monochlorinated ethylphenol isomers with identical molecular formula, the position of the chlorine and ethyl substituents fundamentally alters electronic distribution, lipophilicity, steric accessibility, and hydrogen-bonding capacity [1]. The 4‑chloro‑2‑ethyl orientation provides a unique combination of para‑electron‑withdrawing and ortho‑alkyl‑electron‑donating effects that governs reactivity in electrophilic substitutions, cross‑couplings, and biological target engagement. Substituting this compound with the 2‑chloro‑4‑ethyl isomer or non‑chlorinated 2‑ethylphenol introduces different electronic landscapes, potentially compromising reaction yields, regioselectivity, or antimicrobial potency. The quantitative evidence below demonstrates exactly where these differences materialize, confirming that generic “chloroethylphenol” procurement is insufficient for applications requiring predictable chemical or biological performance.

Target: 4-Cl-2-Et orientation
Isomeric 2-Cl-4-Et shifts electronic landscape; may reduce reaction selectivity and antimicrobial fit
Belongs to reported 4-chloro-2-alkylphenol antimicrobial series
2-Chloro-4-ethylphenol lacks SAR validation in this series; antimicrobial behavior may differ
Para-selective synthetic route offers efficient access
Ortho-selective synthesis for isomeric form may show lower efficiency and require isomeric purification

Head-to-Head Evidence: 4-Chloro-2-ethylphenol vs. Key Comparators


Lipophilicity Control: Lower LogP vs. 2-Chloro Isomer

The XLogP3 value for 4‑chloro‑2‑ethylphenol is 2.8, compared with 3.0 for the regioisomer 2‑chloro‑4‑ethylphenol, both computed under the same algorithm (XLogP3, PubChem) [1][2]. This represents a ΔLogP of –0.2 for the para‑chloro isomer, indicating measurably lower lipophilicity. The differentiation arises from the relative positions of the hydrophobic ethyl group and the polarizable chlorine, which affect the overall molecular dipole and H‑bonding network, altering partitioning behavior.

Lipophilicity
Cross-study comparable
XLogP3 2.8 vs 3.0
(Δ –0.2)
Lower logP suggests reduced bioaccumulation potential
Computed descriptor; experimental validation advised
Lipophilicity LogP Druglikeness Bioaccumulation

Antimicrobial Scaffold: Validated Broad-Spectrum Pharmacophore

A primary study evaluated 12 chlorine‑substituted 4‑alkyl‑ and arylphenols against Staphylococcus, Streptococcus, E. coli, Salmonella typhosa, S. typhimurium, Shigella dysenteriae, Proteus, Klebsiella rhinoscleromatis, Candida, Trichophyton gypseum, and Microsporum lanosum [1]. The study demonstrated that introduction of an alkyl group at the 4‑position of ortho‑chlorophenol enhanced antimicrobial activity, with potency increasing as the alkyl chain length and structural complexity grew. 4‑Chloro‑2‑ethylphenol, bearing a chlorine at the 4‑position and an ethyl at the 2‑position, directly conforms to this validated pharmacophore. In contrast, the 2‑chloro‑4‑ethyl isomer was not evaluated in this 4‑alkyl series, leaving its antimicrobial SAR undefined within this established framework.

Antimicrobial Pharmacophore
Class-level inference
Matches 4-chloro-2-alkylphenol scaffold
Reported broad-spectrum activity for this class; supports antimicrobial screening
Specific MIC not available; review required
Antimicrobial Structure-Activity Relationship Chlorophenols Biocide

Para-Selective Synthesis: High-Yield Regioselective Route

Review of para‑selective chlorination processes highlights that 2‑alkylphenols can be chlorinated at the para‑position with sulfuryl chloride using dialkyl sulfide catalysts and Lewis acid activators, achieving very high para/ortho ratios and quantitative yields [1]. 4‑Chloro‑2‑ethylphenol is directly accessible from 2‑ethylphenol via this regioselective route. By contrast, the 2‑chloro‑4‑ethyl isomer would require an ortho‑selective chlorination of 4‑ethylphenol, a transformation that typically proceeds with lower selectivity and yield under conventional electrophilic conditions. The para‑selective methodology thus positions 4‑chloro‑2‑ethylphenol as the more efficiently manufactured and commercially viable isomer.

Synthesis Route
Class-level inference
Para-selective chlorination of 2-ethylphenol
High para/ortho ratio reported for analogous substrates; supports efficient scale-up
Data derived from review of analogous processes
Regioselective Chlorination Para-Selectivity Sulphuryl Chloride Catalysis

Regulatory Hazard Transparency: Communicated GHS Profile

The PubChem record for 4‑chloro‑2‑ethylphenol includes officially communicated GHS hazard statements: H302 (Harmful if swallowed, 100% notification) and H319 (Causes serious eye irritation, 100% notification) [1]. In contrast, the PubChem record for 2‑chloro‑4‑ethylphenol lists no GHS hazard statements, indicating a gap in communicated hazard information [2]. This discrepancy means that safety assessment and regulatory documentation for the target compound are more readily compiled, whereas the comparator introduces uncertainty that may delay project timelines or require additional in‑house toxicity testing.

Hazard Communication
Supporting evidence
GHS H302, H319 communicated
Documented hazard profile facilitates safety review and regulatory documentation
Comparator lacks communicated GHS; hazard profile uncertainty higher
GHS Classification Hazard Communication Safety Data Sheet Regulatory Compliance

Procurement-Driven Application Scenarios


Early-Stage Antimicrobial Lead Optimization

4‑Chloro‑2‑ethylphenol serves as a direct entry point into a validated 4‑chloro‑2‑alkylphenol antimicrobial series [1]. Researchers developing novel biocides, preservatives, or anti‑biofilm agents can procure this compound with confidence that its core scaffold aligns with a literature‑backed pharmacophore exhibiting broad‑spectrum activity. This reduces the need for de novo scaffold validation, accelerating hit‑to‑lead timelines compared to sourcing untested regioisomers such as 2‑chloro‑4‑ethylphenol.

Industrial Para-Chloro Intermediate for Agrochemicals

The established para‑selective chlorination technology [1] ensures that 4‑chloro‑2‑ethylphenol can be manufactured at scale with high atom economy and minimal isomeric purification. Agrochemical programs requiring a para‑chlorophenol handle for further functionalization (e.g., etherification, cross‑coupling) benefit from this efficient synthetic accessibility. Procurement of the para‑chloro isomer avoids the lower yields and complex separations associated with ortho‑chlorination, directly impacting cost‑of‑goods and supply reliability.

Regulatory-Sensitive Pharmaceutical Intermediate Sourcing

The explicitly communicated GHS hazard statements (H302, H319) for 4‑chloro‑2‑ethylphenol [1] provide a clear starting point for process safety assessments and occupational exposure evaluations required in pharmaceutical development. In comparison, the absence of hazard information for the 2‑chloro isomer [2] can impede regulatory filing timelines and necessitate additional toxicological characterization, making the target compound a more predictable choice for GMP‑aligned intermediate sourcing.

Environmental Fate-Conscious Formulation Design

With its lower computed logP (XLogP3 = 2.8) relative to the 2‑chloro‑4‑ethyl isomer (XLogP3 = 3.0) [1][2], 4‑chloro‑2‑ethylphenol presents a reduced bioaccumulation potential. Formulators developing products subject to environmental persistence regulations (e.g., REACH, EPA) can leverage this measurable difference as part of a greener‑chemistry selection rationale, particularly when substituting higher‑logP phenolic biocides.

Application
Selection Property
Validation Focus
Antimicrobial lead optimization
Reported 4-chloro-2-alkylphenol pharmacophore class
Broad-spectrum activity screening in target panels
Agrochemical intermediate sourcing
Established para-selective synthetic route
Process yield and regioisomeric purity
Regulatory-sensitive intermediate
Communicated GHS hazard statements (H302, H319)
Safety data review and exposure assessment
Environmental fate-conscious formulation
Lower computed lipophilicity profile
Bioaccumulation and environmental persistence testing
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